molecular formula C11H13F3O B8714352 1-Methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

1-Methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

Cat. No. B8714352
M. Wt: 218.21 g/mol
InChI Key: CMSIQDAXCFGKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene is a useful research compound. Its molecular formula is C11H13F3O and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

1-methoxy-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene

InChI

InChI=1S/C11H13F3O/c1-10(2,11(12,13)14)8-4-6-9(15-3)7-5-8/h4-7H,1-3H3

InChI Key

CMSIQDAXCFGKBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-(2-chloro-1,1,1-trifluoropropan-2-yl)-4-methoxybenzene (18.0 g, 75 mmol) in 400 ml of hexanes was treated with trimethylaluminum (151 ml, 302 mmol) (2.0 M in heptane) at rt and the resulting mixture was heated at 95° C. overnight. The reaction mixture was cooled in an ice-water bath, conc. HCl was added to the reaction mixture dropwise. Fumes were generated. After about 10 ml of conc. HCl was added, more rapid addition of acid was possible due to the near complete quenching of the unreacted AlMe3. After addition of 100 ml of conc. HCl, 250 ml of H2O was added and the mixture was stirred vigorously for 1 h. The layers were separated. The org layer was dried (Na2SO4) and concentrated to give the title compound as an oil, which solidified upon drying on the vac line.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of TiCl4 (57 mg, 0.30 mmol) in dry CH2Cl2 (5 ml) was added a solution (1.05 mol/l) of ZnMe2 (0.87 ml, 0.91 mmol) in toluene via a syringe at −78° C. After 15 min, to this was added a solution of Compound 69 (217 mg, 0.91 mmol) in dry CH2Cl2 (2 ml) at same temperature. The reaction mixture was stirred at −78° C. for 1 h and warmed to room temperature. After 2 h, the mixture was diluted with water and stirred for 10 min. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined solution was washed with brine, dried(MgSO4) and concentrated in vacuo to give crude product (200 mg) (Compounds 69:70=1:2.4) as a pale yellow oil. This was employed in the next step without further purification.
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.87 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
57 mg
Type
catalyst
Reaction Step Three

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